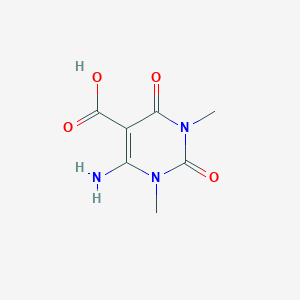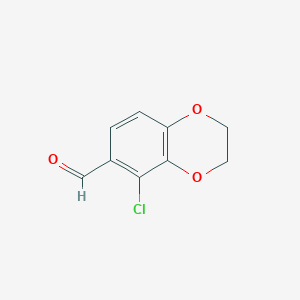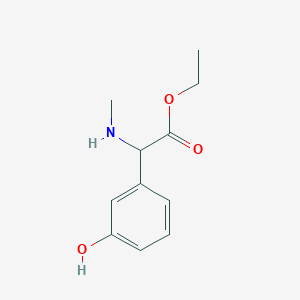
Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a hydroxyphenyl group, and a methylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate typically involves the esterification of 3-hydroxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The methylamino group can be introduced through a subsequent reaction involving the appropriate amine and a suitable activating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzaldehyde.
Reduction: Formation of 2-(3-hydroxyphenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets in biological systems. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the methylamino group can engage in ionic and hydrogen bonding interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-hydroxyphenyl)-2-(methylamino)acetate: Differing in the position of the hydroxy group on the phenyl ring.
Ethyl 2-(3-hydroxyphenyl)-2-(ethylamino)acetate: Differing in the alkyl group attached to the amino group.
Mthis compound: Differing in the ester group.
These comparisons highlight the unique structural features and potential differences in biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
ethyl 2-(3-hydroxyphenyl)-2-(methylamino)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)10(12-2)8-5-4-6-9(13)7-8/h4-7,10,12-13H,3H2,1-2H3 |
Clé InChI |
CIKFXQIAFWZSSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC(=CC=C1)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
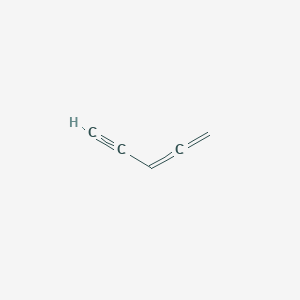
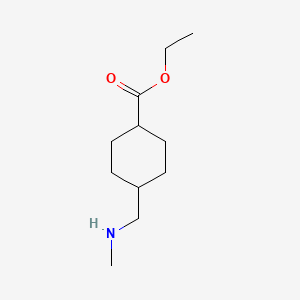
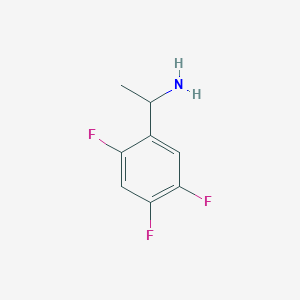
![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)

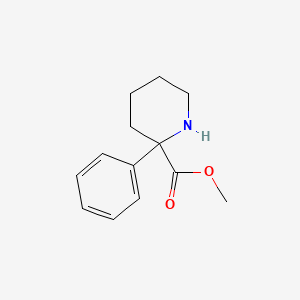
![benzyl N-[2-(3-methylazetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B15308120.png)
